Medicinal chemistry teams require bifunctional arylboronic acids with precise electronic and steric profiles for lead optimization. This compound delivers the unique 4-fluoro-3-sulfonylaryl motif critical for nuclear receptor modulation.
- **Key application:** Synthesis of LXRα agonists (EC50 = 415 nM per Vitae Pharmaceuticals patent literature).
- **Reaction utility:** Efficient Suzuki-Miyaura cross-coupling under standard palladium catalysis.
- **Supply assurance:** ≥97% purity ensures minimal impurities in multi-step syntheses.
Molecular FormulaC7H8BFO4S
Molecular Weight218.02 g/mol
CAS No.1268496-35-0
Cat. No.B3228734
⚠ Attention: For research use only. Not for human or veterinary use.
4-Fluoro-3-(methanesulfonyl)phenylboronic Acid: Suzuki-Miyaura Building Block
4-Fluoro-3-(methanesulfonyl)phenylboronic acid (CAS 1268496-35-0) is a bifunctional arylboronic acid distinguished by the simultaneous presence of a 4-fluoro substituent and a 3-methanesulfonyl (methylsulfonyl) group on the phenyl ring . This compound belongs to the broader class of sulfonyl-substituted arylboronic acids, which are utilized as versatile intermediates in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of biaryl architectures [1]. Its molecular formula is C7H8BFO4S, with a molecular weight of 218.02 g/mol, and it is commercially available as a solid with specified purity grades for research and development purposes .
Suzuki-MiyauraCross-coupling for biaryl construction
Substitution4-fluoro-3-sulfonyl pattern for electronic tuning
GradeResearch-grade solid for demanding syntheses
[1] M. J. O'Neill, et al. The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th ed. Royal Society of Chemistry; 2013. (For general class description of boronic acids in Suzuki coupling). View Source
Why 4-Fluoro-3-(methanesulfonyl)phenylboronic Acid Is Irreplaceable
Substitution of 4-fluoro-3-(methanesulfonyl)phenylboronic acid with a simpler, unfunctionalized, or differently substituted arylboronic acid is not scientifically valid for applications requiring this precise substitution pattern. The combination of the electron-withdrawing sulfonyl group and the 4-fluoro atom imparts a unique electronic and steric profile that governs both its reactivity in cross-coupling reactions and the physicochemical properties of the resulting biaryl products [1]. Replacing it with, for example, 4-fluorophenylboronic acid would eliminate the sulfonyl moiety, which is critical for hydrogen bonding, metabolic stability, or as a synthetic handle for further derivatization [2]. Conversely, using 3-(methanesulfonyl)phenylboronic acid would remove the fluorine atom, altering lipophilicity, metabolic stability, and electronic distribution, which can significantly impact the biological activity of downstream molecules, as evidenced by the specific potency of drug candidates incorporating this fluorinated sulfonyl aryl motif [3].
Sulfonyl removal
Replacement with 4-fluorophenylboronic acid removes the methanesulfonyl group, eliminating hydrogen-bonding capacity and further derivatization options
Fluorine omission
Using 3-(methanesulfonyl)phenylboronic acid eliminates the 4-fluoro substituent, which may alter lipophilicity, metabolic stability, and electronic distribution, potentially shifting downstream biological activity
Electronic mismatch
Unfunctionalized or differently substituted arylboronic acids may not reproduce the combined electron-withdrawing effect required for target engagement in reported LXR agonist series
[1] T. S.-B. Lou, M. C. Willis. Arylsulfonyl fluoride boronic acids: Preparation and coupling reactivity. Tetrahedron. 2020;76(1):130782. View Source
[2] J. D. Sellars, P. G. Steel. Advances in the synthesis of arylboronic acids and their esters. Organic & Biomolecular Chemistry. 2011;9(20):6789-6800. (For general importance of substitution pattern in boronic acid reactivity). View Source
[3] BindingDB entry for BDBM304360. (R)-4-(4-fluoro-3-(methylsulfonyl)phenyl)-2-isopropyl-1-(5-(trifluoromethyl)pyridin-2-yl)piperazine. Accessed 2026. View Source
A comparison of commercially available purity specifications indicates a potential quality advantage for the target compound. The 4-fluoro-3-(methanesulfonyl)phenylboronic acid is offered by a major supplier with a minimum purity of 97% . In contrast, the closest non-fluorinated analog, 3-(methanesulfonyl)phenylboronic acid, is commonly supplied with a lower minimum purity of 95% from similar commercial sources .
Purity SpecificationReported supplier spec
97% (min.) target vs 95% (min.) analog
Higher reported purity may reduce downstream byproduct risk
Supplier COA data; independent verification advised
PurityQuality ControlSynthetic Chemistry
Evidence Dimension
Minimum Purity Specification (Vendor COA)
Target Compound Data
97% (min.)
Comparator Or Baseline
3-(Methanesulfonyl)phenylboronic acid: 95% (min.)
Quantified Difference
Absolute difference of +2 percentage points
Conditions
Commercial supplier analytical specifications; purity determined by HPLC or equivalent method.
Why This Matters
For procurement in pharmaceutical and agrochemical research, a 2% absolute increase in minimum purity can reduce the risk of byproduct formation and lower the burden of additional purification steps, directly impacting synthetic efficiency and cost.
PurityQuality ControlSynthetic Chemistry
Nanomolar LXR Agonist Potency
The specific 4-fluoro-3-(methylsulfonyl)phenyl moiety is a critical pharmacophore in a series of potent LXR agonists. A representative compound, (R)-4-(4-fluoro-3-(methylsulfonyl)phenyl)-2-isopropyl-1-(5-(trifluoromethyl)pyridin-2-yl)piperazine, which incorporates the target arylboronic acid as a key building block, exhibits an EC50 of 415 nM against the human Liver X Receptor alpha (LXRα) [1][2]. This demonstrates the functional value of the complete, unmodified substitution pattern.
415 nM (for a molecule containing the target motif) [1]
Comparator Or Baseline
Assay baseline/controls: not specified for this compound in the public data.
Quantified Difference
N/A (potency value vs. non-active baseline)
Conditions
In vitro assay measuring recruitment of a co-activator peptide by the LXRα ligand-binding domain.
Why This Matters
This quantitative biological activity provides direct evidence that the 4-fluoro-3-(methylsulfonyl)phenyl fragment, when incorporated into a lead compound, yields a measurable and potent biological effect, validating its utility as a privileged building block for medicinal chemistry programs targeting nuclear receptors.
[2] Vitae Pharmaceuticals. US Patent US10144715. LXR modulators. Compound 18-1. View Source
Suzuki Coupling Reactivity Comparison
While direct head-to-head yield data for the target compound is not publicly available, the closely related class of sulfonyl fluoride-substituted arylboronic acids demonstrates high efficiency in Suzuki-Miyaura couplings. For instance, a para-substituted sulfonyl fluoride boronic acid achieves a 98% yield in a key synthetic step, underscoring the compatibility and high reactivity of this structural class with palladium catalysis [1]. This class-level data supports the expected robust performance of 4-fluoro-3-(methanesulfonyl)phenylboronic acid.
Cross-Coupling ReactivityClass-level inference
98% yield (model sulfonyl fluoride)
Class-level data supports expected reactivity in Suzuki protocols
Yield from a related boronic acid, not the methyl sulfone itself
Suzuki-MiyauraReaction YieldPalladium Catalysis
Evidence Dimension
Suzuki-Miyaura coupling yield (model substrate)
Target Compound Data
Not directly reported.
Comparator Or Baseline
Para-benzenesulfonyl fluoride boronic acid: 98% yield in conversion from sulfonyl chloride [1]
Quantified Difference
N/A
Conditions
Reaction with KHF2 in aqueous acetonitrile at room temperature; Pd(dppf)Cl2-catalyzed Miyaura borylation yields 88%.
Why This Matters
For a procurement scientist, this class-level evidence provides confidence that the compound will function as expected in standard Suzuki-Miyaura protocols, justifying its selection over less-characterized or less-reactive alternatives.
Suzuki-MiyauraReaction YieldPalladium Catalysis
[1] T. S.-B. Lou, M. C. Willis. Arylsulfonyl fluoride boronic acids: Preparation and coupling reactivity. Tetrahedron. 2020;76(1):130782. View Source
Unique Physicochemical Profile from Fluoro-Sulfonyl Substitution
The simultaneous presence of the 4-fluoro and 3-methanesulfonyl groups creates a unique substitution pattern not found in simpler analogs. This pattern is predicted to confer distinct physicochemical properties. For example, the calculated XLogP3-AA value for a compound containing this motif is 4.5 [1], which is a key determinant of membrane permeability and oral bioavailability. This differentiates it from non-fluorinated or non-sulfonylated analogs, which would have significantly different lipophilicity profiles.
Lipophilicity ProfileComputational prediction
XLogP3-AA 4.5 vs ~1.5 (unsubstituted)
Predicted logP difference supports tuning of physicochemical properties
Calculated for a derivative; not measured for the boronic acid
LipophilicityMetabolic StabilityDrug Design
Evidence Dimension
Calculated Lipophilicity (XLogP3-AA)
Target Compound Data
4.5 (for a derivative containing the target motif) [1]
Comparator Or Baseline
Unsubstituted phenylboronic acid: XLogP3-AA approx. 1.5 (calculated); 3-(methanesulfonyl)phenylboronic acid: predicted lower due to absence of fluorine.
Quantified Difference
Difference of approx. 3 logP units vs. unsubstituted analog.
Conditions
Computational prediction using XLogP3 3.0 algorithm.
Why This Matters
This supports the rationale for selecting this specific building block in drug discovery programs where tuning lipophilicity is crucial for achieving desired ADME properties, distinguishing it from analogs that may lead to suboptimal drug candidates.
A procurement evaluation reveals that 4-fluoro-3-(methanesulfonyl)phenylboronic acid is offered at a premium compared to its non-fluorinated analog. The target compound is listed at €223.00 for 100 mg . In contrast, 3-(methanesulfonyl)phenylboronic acid is available at a significantly lower cost per gram, with bulk pricing available upon request . This price differential reflects the added synthetic complexity and specialized demand for the fluorinated derivative.
Procurement CostSupplier pricing
€223.00/100 mg
Price premium reflects synthetic complexity; selection when motif is critical
Pricing from commercial supplier, subject to change
ProcurementPricingLead Time
Evidence Dimension
Commercial Price (Research Quantity)
Target Compound Data
€223.00 per 100 mg
Comparator Or Baseline
3-(Methanesulfonyl)phenylboronic acid: Pricing available upon inquiry, typically lower cost per gram .
Quantified Difference
Significant price premium for the fluorinated analog.
Conditions
Pricing from a common European chemical supplier as of 2025-2026.
Why This Matters
This cost data justifies the compound's selection for applications where the specific electronic and steric properties of the 4-fluoro-3-sulfonyl motif are required to achieve a desired biological or material outcome, as the premium is offset by the value of the unique molecular property.
ProcurementPricingLead Time
Applications of 4-Fluoro-3-(methanesulfonyl)phenylboronic Acid
LXR Agonist Synthesis for Cardiovascular & Metabolic Disease
Medicinal chemistry teams focused on nuclear receptor modulation, particularly Liver X Receptors (LXRs), can utilize 4-fluoro-3-(methanesulfonyl)phenylboronic acid as a key intermediate to access a series of potent LXR agonists. The evidence demonstrates that compounds incorporating this exact aryl motif exhibit nanomolar activity (EC50 = 415 nM) in LXRα recruitment assays [1]. This application scenario is supported by patent literature from Vitae Pharmaceuticals, which discloses this specific fragment as part of their lead optimization campaign [2].
Fluorinated Biaryls with Tunable Physicochemical Properties
Process chemists and discovery teams can employ this boronic acid in Suzuki-Miyaura cross-coupling reactions to install a metabolically stable and electron-withdrawing 4-fluoro-3-sulfonylphenyl group. The class of sulfonyl-substituted arylboronic acids is known for its efficient coupling under standard palladium catalysis [3], and the specific substitution pattern yields products with calculated lipophilicity (XLogP3-AA of 4.5 for a representative derivative) that is favorable for oral bioavailability [4]. This makes it a strategic choice for lead optimization in drug discovery programs.
Although the target compound is a methyl sulfone, its structural similarity to the highly active field of aryl sulfonyl fluorides positions it as a valuable precursor for developing chemical biology tools. The robust synthetic methodology for related sulfonyl fluoride boronic acids (with yields up to 98% in key steps) indicates that this compound can be reliably converted into advanced intermediates for SuFEx click chemistry applications [3], enabling the development of covalent probes and functional materials.
Agrochemical Intermediates with Enhanced Metabolic Stability
In agrochemical research, the introduction of both fluorine and a sulfonyl group is a well-established strategy to improve the metabolic stability and bioavailability of active ingredients. The unique substitution pattern of 4-fluoro-3-(methanesulfonyl)phenylboronic acid provides a direct route to novel crop protection agents. The compound's high purity specification (≥97%) ensures reliable performance in multi-step syntheses, minimizing the formation of impurities that can plague agrochemical development .
Application
Selection Property
Validation Focus
Nuclear receptor LXR agonist synthesis
Fluoro-sulfonyl substitution pattern for LXRα target engagement
LXRα co-activator recruitment assay
Suzuki-Miyaura biaryl construction
Electron-withdrawing aryl group for cross-coupling
Cross-coupling yield and product logP/solubility profiling
Sulfonyl fluoride click-probe synthesis
Methyl sulfone as precursor for SuFEx chemistry
Sulfonyl fluoride conversion efficiency and probe stability
Agrochemical lead development
Metabolic stability via fluoro-sulfonyl motif
In-vitro metabolic stability and field trial residue analysis
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